Home > Products > Screening Compounds P38993 > Methyl 3-pyrimidin-2-ylpropanoate
Methyl 3-pyrimidin-2-ylpropanoate -

Methyl 3-pyrimidin-2-ylpropanoate

Catalog Number: EVT-8141502
CAS Number:
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be derived from the reaction of pyrimidine derivatives with propanoic acid or its derivatives. Pyrimidines are a class of heterocyclic compounds characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. Methyl 3-pyrimidin-2-ylpropanoate falls under the category of heteroarylpropanoates, which are utilized in various chemical syntheses and biological evaluations.

Synthesis Analysis

The synthesis of methyl 3-pyrimidin-2-ylpropanoate typically involves several methods, including:

  1. Cyclocondensation Reactions: This method includes the reaction between a suitable pyrimidine precursor and a propanoic acid derivative. For example, cyclocondensation can be performed using pyrimidine-2-carboxylic acid with alcohols in the presence of acidic catalysts.
  2. Esterification: Methyl 3-pyrimidin-2-ylpropanoate can also be synthesized through the esterification of pyrimidine derivatives with methyl propanoate under acidic conditions.
  3. Reaction Conditions: Common conditions for these reactions include:
    • Temperature: Ranges from room temperature to elevated temperatures (50 °C to 110 °C).
    • Solvents: Common solvents include ethanol, methanol, or toluene.
    • Catalysts: Acidic catalysts such as sulfuric acid or boron trifluoride may be employed to facilitate the reaction.

These methods yield varying efficiencies, typically producing methyl 3-pyrimidin-2-ylpropanoate in moderate to high yields (38%-92%) depending on the specific conditions used .

Molecular Structure Analysis

The molecular structure of methyl 3-pyrimidin-2-ylpropanoate can be described as follows:

  • Molecular Formula: C8H10N2O2
  • Molecular Weight: Approximately 166.18 g/mol
  • Structural Features:
    • The compound features a pyrimidine ring bonded to a propanoate group.
    • The methyl group is attached to the ester functional group, contributing to its solubility and reactivity.
Chemical Reactions Analysis

Methyl 3-pyrimidin-2-ylpropanoate is involved in several chemical reactions, including:

  1. Oxidation: The compound may undergo oxidation to yield various oxidized derivatives, particularly affecting the nitrogen atoms in the pyrimidine ring.
  2. Reduction: Reduction reactions can convert methyl 3-pyrimidin-2-ylpropanoate into amines or other reduced forms using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The amino group present in some derivatives can participate in nucleophilic substitution reactions, leading to diverse substituted products.

Common Reaction Conditions

Common reagents and conditions for these reactions include:

  • Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substituting Agents: Alkyl halides or acyl chlorides are often used for substitution reactions .
Mechanism of Action

The mechanism of action for methyl 3-pyrimidin-2-ylpropanoate primarily revolves around its interactions with biological targets. Research indicates that derivatives of this compound may selectively bind to specific proteins or enzymes, influencing various biochemical pathways.

For example, studies have shown that certain pyrimidine derivatives exhibit inhibitory effects on specific enzymes involved in metabolic processes, potentially leading to therapeutic applications against diseases such as cancer or infections .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 3-pyrimidin-2-ylpropanoate include:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified
pHNot applicable

These properties suggest that the compound is likely to exhibit good solubility in organic solvents, making it suitable for various synthetic applications .

Applications

Methyl 3-pyrimidin-2-ylpropanoate has several scientific applications:

  1. Pharmaceutical Research: It is investigated for its potential therapeutic properties, particularly as an anticancer agent or antibiotic due to its ability to interact with biological molecules.
  2. Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  3. Biological Studies: Researchers study its interactions with biomolecules to understand its mechanism of action and potential biological activities.
  4. Industrial Applications: It is used in producing various chemical intermediates and specialty chemicals within industrial settings .
Introduction to Pyrimidine-Based Pharmacophores in Medicinal Chemistry

Role of Pyrimidine Derivatives in Multitargeted Drug Design

Pyrimidine serves as a privileged scaffold in medicinal chemistry due to its exceptional capacity to engage diverse biological targets through hydrogen bonding, π-π stacking, and dipole interactions. This heterocyclic nucleus enables the design of multitargeted inhibitors by facilitating synergistic interactions with complementary enzyme binding sites. DNA-encoded chemical library (DECL) screening data against Tankyrase 1 (TNKS1) demonstrates pyrimidine's critical role in generating potent inhibitors (e.g., compound 2 with IC₅₀ = 0.8 nM), where pyrimidine-containing fragments serve as anchor points for pharmacophore modeling [1]. The structural versatility allows incorporation into complex hybrid architectures targeting multiple oncogenic pathways simultaneously, as evidenced by thieno[2,3-d]pyrimidine-based kinase inhibitors like Sufugolix (GnRHR antagonist, IC₅₀ = 0.06 nM) and GDC-0941 (PI3K inhibitor) [8]. Pyrimidine's bioisosteric properties relative to phenyl rings enhance binding affinity while improving pharmacokinetic profiles, as observed in third-generation EGFR inhibitors like Osimertinib, which overcomes T790M resistance mutations through targeted covalent binding [7].

Table 1: Multitargeted Pyrimidine Derivatives in Drug Development

CompoundBiological TargetsTherapeutic ApplicationPotency (IC₅₀/EC₅₀)
OsimertinibEGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹNon-small cell lung cancer4.9 nM [7]
Sufugolix (TAK-013)Gonadotropin-releasing hormone receptorProstate cancer0.06 nM [8]
DECL-derived 2Tankyrase 1 (TNKS1)Wnt/β-catenin pathway cancers0.8 nM [1]
GDC-0941PI3Kα/δ/βSolid tumors3 nM [8]

Rationale for Hybridization Strategies Involving Pyrimidine Moieties

Hybridization strategies leverage pyrimidine's synthetic flexibility to conjugate pharmacophoric elements, enhancing binding specificity and overcoming resistance mechanisms. DECL technology exemplifies this approach, where pyrimidine cores serve as central templates for combinatorial decoration with diverse building blocks. TNKS1 inhibitor development employed four distinct DECLs (DECL1–4) featuring pyrimidine-carboxylic acid conjugates, yielding nanomolar inhibitors through synergistic fragment pairing [1]. The 2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid fragment (A11/A108) emerged as a privileged TNKS1-binding motif that retained potency when hybridized with 4-aryl-4-oxobutanoic acids or arylazole-3-propionic acids [1]. Computational studies confirm that pyrimidine hybridization expands target coverage beyond physical library constraints, enabling identification of novel chemotypes like compound 12 (IC₅₀ = 22 nM against TNKS1), which lies outside DECL chemical space [1] [3]. This strategy simultaneously addresses drug resistance by enabling:

  • Linker optimization: Adjusting spacer length/rigidity between pyrimidine and secondary pharmacophores
  • Steric complementarity: Incorporating substituents that fill emerging hydrophobic pockets in mutant targets
  • Electrostatic tuning: Modulating hydrogen-bonding capacity through nitrogen positioning [3] [7]

Table 2: Hybridization Outcomes in Pyrimidine-Based DECLs

DECLPyrimidine CoreHybridized FragmentsOptimal Inhibitor (IC₅₀)
DECL1NAD⁺-mimicking fragmentsCapping diversity elementsNot specified [1]
DECL2Minimal molecular weight scaffoldsVariable positioning diversity elementsIC₅₀ ≤ 75 nM [1]
DECL3Variable DE positioning4-aryl-4-oxobutanoic acidsIC₅₀ ≤ 75 nM [1]
DECL42-(2,4-dioxotetrahydropyrimidin-yl)benzoic acidArylazole-3-propionic acids2 (0.8 nM) [1]

Methyl 3-Pyrimidin-2-ylpropanoate as a Scaffold for Functionalization

Methyl 3-pyrimidin-2-ylpropanoate provides a synthetically tractable template featuring three strategic modification points: the pyrimidine ring (C4/C6 positions), ester moiety, and propanoate linker. This scaffold enables:

  • Ring functionalization: Electrophilic aromatic substitution at C4/C6 permits installation of aryl, amino, or heteroaryl groups to enhance target engagement. In DECL4 selections, pyrimidine C4 modifications with quinolone (B193), oxindole (B182), or pyrazolo[2,3-a]pyrimidine (B312) heterocycles yielded potent TNKS1 inhibitors [1].
  • Linker engineering: Propanoate chain length balances conformational flexibility and rigidity. Shorter chains (ethylenediamine linkers in DECL compounds) improve ligand efficiency (LE = 0.48–0.51), while longer spacers may access auxiliary binding pockets [1].
  • Ester bioisosterism: The methyl ester serves as a carboxylic acid surrogate with enhanced membrane permeability. Hydrolytic conversion in vivo generates acidic species for salt bridge formation, as demonstrated in HDAC2 inhibitors where ethylenediamine linkers connect zinc-binding groups to pyrimidine caps [6].

Computational modeling confirms the scaffold's adaptability: the propanoate linker adopts extended conformations that project the pyrimidine ring into deep hydrophobic clefts while positioning the ester for solvent interactions. This geometry minimizes steric clashes with protein surfaces, explaining its prevalence in DECL-derived pharmacophores targeting nucleotide-binding sites [1] [8]. Synthetic accessibility via Biginelli-like condensations or palladium-catalyzed cross-coupling further enhances its utility for generating structurally diverse libraries.

Table 3: Functionalization Strategies for Methyl 3-Pyrimidin-2-ylpropanoate

Modification SiteChemical TransformationsBiological Impact
Pyrimidine C4/C6Nucleophilic aromatic substitution (e.g., amines, alcohols)Enhances target specificity and binding affinity [1]
Propanoate chainLength adjustment (C2–C5 spacers); heteroatom incorporationOptimizes distance between pharmacophores [1]
Ester groupHydrolysis; reduction to alcohols; amidationModulates polarity and cell permeability [6]
Pyrimidine N1/C2Alkylation; acylation; ring fusion (e.g., thienopyrimidines)Improves metabolic stability and selectivity [8]

The scaffold's hybrid design potential is exemplified in kinase inhibitor development, where methyl 3-pyrimidin-2-ylpropanoate derivatives serve as hinge-binding motifs. Molecular docking reveals conserved hydrogen bonds between:

  • Pyrimidine N1 and kinase hinge region backbone NH (e.g., Met793 in EGFR)
  • Pyrimidine C2 substituent and gatekeeper residues (e.g., Thr790 in EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ)
  • Ester carbonyl and solvent-exposed polar residues [7] [8]

This binding signature enables selective inhibition of dysregulated signaling pathways while maintaining synthetic feasibility for structure-activity relationship exploration. The compound's balanced lipophilicity (calculated LogP ≈ 1.2–1.8) further supports drug-like properties in lead candidates derived from this scaffold [1] [10].

Properties

Product Name

Methyl 3-pyrimidin-2-ylpropanoate

IUPAC Name

methyl 3-pyrimidin-2-ylpropanoate

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-3-7-9-5-2-6-10-7/h2,5-6H,3-4H2,1H3

InChI Key

YGCYUDQDPCRELJ-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=NC=CC=N1

Canonical SMILES

COC(=O)CCC1=NC=CC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.